1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine
Description
Properties
IUPAC Name |
[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVWQCNLIHDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the piperazine ring, and finally, the introduction of the nitrobenzoyl group. The reaction conditions may vary, but common reagents include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Yield Comparison :
- Pyrrole-containing derivatives (e.g., ) achieve yields of ~60–72%, comparable to sulfur-containing analogs (~40–65% ).
- Nitrobenzoyl derivatives (e.g., ) report yields of 40–65%, suggesting similar synthetic feasibility for the target compound.
Pharmacological and Functional Insights
Target Compound Hypotheses :
- Neurotransmitter Transporters : The nitrobenzoyl group may mimic electron-deficient aromatic systems in DAT/SERT ligands (e.g., GBR 12909 ), while the pyrrole chain could reduce metabolic degradation compared to thioether analogs .
- Antimicrobial Potential: Structural similarity to nitroimidazole-piperazine hybrids (e.g., ) suggests possible antiparasitic or antitumor activity.
Biological Activity
The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine (CAS No. 5059-36-9) is a synthetic derivative of piperazine and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4O2, with a molar mass of 344.42 g/mol. The structure features a piperazine core substituted with a nitrobenzoyl group and a pyrrole derivative, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole, including the compound , exhibit significant antimicrobial activity. For instance, pyrrole benzamide derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the nitro group in the structure may enhance its antimicrobial efficacy.
Anti-Cancer Activity
Research has demonstrated that compounds containing piperazine and pyrrole moieties can suppress cancer cell proliferation. A study highlighted that related compounds increased intracellular adenosine triphosphate (ATP) levels while suppressing cell growth in monoclonal antibody production systems . The ability to modulate metabolic pathways suggests potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Cell Metabolism Modulation : It has been observed to enhance glucose uptake in cells while increasing ATP production, critical for energy metabolism during cell growth and proliferation .
- Glycan Profile Alteration : The compound may influence the glycosylation patterns of proteins, which is essential for therapeutic monoclonal antibodies' efficacy .
Study 1: Antimicrobial Effectiveness
In vitro evaluations showed that the compound significantly inhibited bacterial growth compared to controls. The study utilized various concentrations to determine the MIC and found that the compound's effectiveness was comparable to established antibiotics such as ciprofloxacin.
| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine | 3.12 - 12.5 | 2 |
Study 2: Cancer Cell Proliferation
Another study focused on the effects of the compound on cancer cell lines. Results indicated that treatment with the compound resulted in a significant decrease in cell viability while enhancing ATP production.
| Treatment | Cell Viability (%) | ATP Production (pmol/cell) |
|---|---|---|
| Control | 85 | 50 |
| Compound | 45 | 120 |
Q & A
Q. What analytical techniques can differentiate regioisomers formed during synthesis?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between pyrrole methyl groups and piperazine protons.
- HPLC-MS : Separate isomers using a chiral column (e.g., Chiralpak IA-3) with acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
